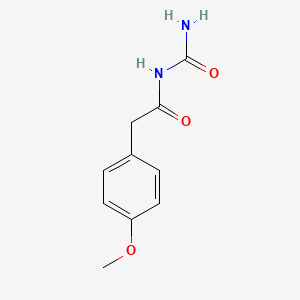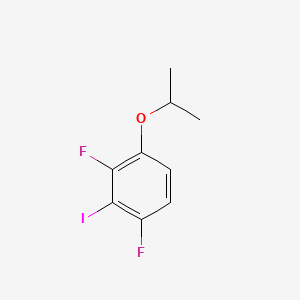
1,3-Difluoro-2-iodo-4-isopropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-2-iodo-4-isopropoxybenzene is an organic compound with the molecular formula C9H9F2IO It is a halogenated aromatic compound, characterized by the presence of fluorine, iodine, and an isopropoxy group attached to a benzene ring
Métodos De Preparación
The synthesis of 1,3-Difluoro-2-iodo-4-isopropoxybenzene typically involves halogenation and etherification reactions. One common method involves the halogenation of a difluorobenzene derivative, followed by the introduction of the isopropoxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve continuous synthesis in microreactor systems, which offer advantages in terms of reaction control and efficiency .
Análisis De Reacciones Químicas
1,3-Difluoro-2-iodo-4-isopropoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,3-Difluoro-2-iodo-4-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.
Medicine: It may serve as an intermediate in the synthesis of drugs or diagnostic agents.
Industry: The compound can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,3-Difluoro-2-iodo-4-isopropoxybenzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are determined by its interaction with molecular targets, such as enzymes or receptors. The pathways involved can vary widely depending on the context of its use .
Comparación Con Compuestos Similares
1,3-Difluoro-2-iodo-4-isopropoxybenzene can be compared with other halogenated aromatic compounds, such as:
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of an isopropoxy group, leading to different chemical properties and reactivity.
1,3-Difluoro-2-iodo-4-nitrobenzene:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and make it suitable for particular applications in research and industry .
Propiedades
Fórmula molecular |
C9H9F2IO |
|---|---|
Peso molecular |
298.07 g/mol |
Nombre IUPAC |
1,3-difluoro-2-iodo-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9F2IO/c1-5(2)13-7-4-3-6(10)9(12)8(7)11/h3-5H,1-2H3 |
Clave InChI |
DKVXMMPAZWFZJE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C(=C(C=C1)F)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


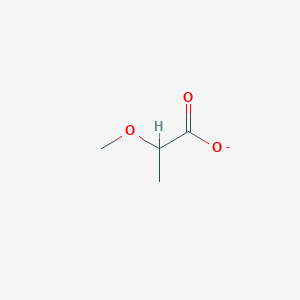
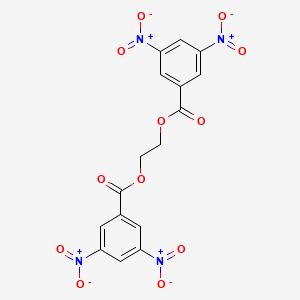
![6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]](/img/structure/B14012842.png)
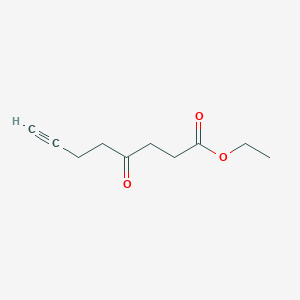
![7-Bromo-5-chloro-2-methylbenzo[d]thiazole](/img/structure/B14012849.png)

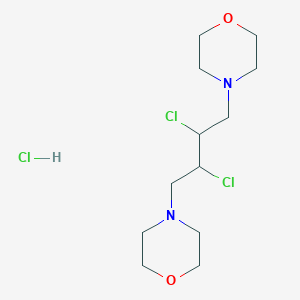
![Ethyl 4-[(4-chloro-3-oxobutyl)(formyl)amino]benzoate](/img/structure/B14012864.png)

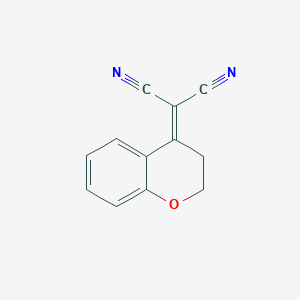

![2-[(4-Amino-2-phenylmethoxypyrimidine-5-carbonyl)amino]acetic acid](/img/structure/B14012905.png)
